molecular formula C13H15BrF3NO B8162412 (2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine

(2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine

Cat. No.: B8162412
M. Wt: 338.16 g/mol
InChI Key: YMTHNNLJKFPLKL-UHFFFAOYSA-N
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Description

(2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine is a chemical compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and a cyclopentylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine typically involves multiple steps. One common approach starts with the bromination of 2-trifluoromethoxyphenol to obtain 2-bromo-5-trifluoromethoxyphenol . This intermediate is then subjected to a series of reactions, including nucleophilic substitution and amination, to introduce the cyclopentylmethylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-trifluoromethoxyphenyl)-cyclopentylmethylamine is unique due to the presence of both a trifluoromethoxy group and a cyclopentylmethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-bromo-N-(cyclopentylmethyl)-5-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO/c14-11-6-5-10(19-13(15,16)17)7-12(11)18-8-9-3-1-2-4-9/h5-7,9,18H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTHNNLJKFPLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=C(C=CC(=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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